Benzofurodil is identified by the Chemical Abstracts Service number 3447-95-8. It falls under the category of pharmaceutical compounds and is specifically noted for its role in cardiovascular therapies. The compound has been the subject of various studies due to its potential efficacy in enhancing cardiac output and improving heart function.
The synthesis of Benzofurodil typically involves several key steps, with the Suzuki cross-coupling reaction being one of the most prominent methods used. This reaction facilitates the formation of carbon-carbon bonds, which are essential for constructing the compound's complex structure.
In an industrial context, the production process mirrors laboratory synthesis but is optimized for larger scales. This includes:
Benzofurodil's molecular structure can be described as follows:
Benzofurodil participates in several types of chemical reactions:
Benzofurodil exerts its pharmacological effects primarily through:
The cumulative effect results in improved cardiac function, making it beneficial for patients with chronic congestive heart failure .
Various analytical techniques such as High-Performance Liquid Chromatography (HPLC) are utilized to confirm purity and stability during synthesis and storage .
Benzofurodil has several scientific applications:
Benzofurodil emerged during the mid-20th century surge in cardiovascular drug development, a period marked by intense pharmacological interest in heterocyclic compounds as modulators of cardiac performance. First synthesized in the 1960s-1970s, benzofurodil was structurally optimized from benzofuran precursors known for their biological activity. Early preclinical investigations classified it as a potent cardiotonic agent with hemodynamic effects distinct from classical cardiac glycosides like digoxin. By the late 1970s, clinical research confirmed its potential for chronic management of congestive heart failure, positioning it as an investigational alternative to existing therapies limited by narrow therapeutic indices. Despite promising hemodynamic profiles – characterized by increased cardiac output and reduced peripheral resistance – benzofurodil faced developmental challenges including formulation stability issues and the concurrent emergence of beta-agonists and phosphodiesterase inhibitors. Consequently, while it reached advanced clinical evaluation in Europe, its therapeutic adoption remained limited compared to contemporaneous agents. Nevertheless, benzofurodil's distinct molecular architecture continues to inform medicinal chemistry approaches targeting myocardial contractility [10].
Table 1: Key Milestones in Benzofurodil Development
Time Period | Developmental Phase | Significant Advancement |
---|---|---|
1960s-1970s | Discovery & Synthesis | Initial design and chemical optimization of benzofuran-derived cardiotonic structure |
Mid-1970s | Preclinical Research | Pharmacological characterization demonstrating inotropic and vasodilatory effects |
Late 1970s | Early Clinical Studies | Evidence of efficacy in chronic congestive heart failure management |
1980s | Limited Clinical Use | Adoption in specific European markets; emergence of competing drug classes |
Benzofurodil belongs to the structurally diverse benzofuran family, characterized by a fused bicyclic system comprising an electron-rich furan ring (oxygen-containing heterocycle) annulated to a benzene ring. This planar tricyclic core incorporates a dihydrofuran subunit rather than a fully aromatic system, significantly influencing its conformational stability and electronic properties. Within heterocyclic classification systems, it is categorized as a fused oxygen heterocycle with additional functional complexity provided by its ester-linked hemisuccinate moiety (C~19~H~18~O~7~). This hybrid molecular architecture merges the hydrophobic benzofuran scaffold with polar carboxylate groups, creating an amphiphilic profile essential for target engagement and pharmacokinetic behavior. The central benzofuran system exhibits moderate aromaticity due to oxygen's reduced contribution to the π-system compared to sulfur or nitrogen analogs like benzothiophene or indole. This electronic profile facilitates diverse non-covalent interactions with biological targets, including π-stacking, hydrogen bonding via carbonyl oxygen atoms, and hydrophobic contacts through its aryl domains. The hemisuccinate extension enhances aqueous solubility and provides a metabolic handle for prodrug activation, reflecting sophisticated medicinal chemistry design principles aimed at optimizing bioavailability and therapeutic efficacy [1] [3] [5].
Table 2: Structural Characteristics of Benzofurodil's Heterocyclic System
Structural Feature | Chemical Description | Functional Significance |
---|---|---|
Core Benzofuran | Fused 6-6-5 tricyclic system with dihydrofuran | Provides rigid hydrophobic scaffold for target binding |
Heteroatoms | Ring oxygen (furan-derived), carbonyl oxygens | Enables hydrogen bonding and dipole interactions |
Hemisuccinate Moiety | -O-C(=O)-CH~2~-CH~2~-COOH extension | Enhances solubility; serves as potential prodrug activation site |
Substituent Pattern | Methyl groups on benzofuran core | Modifies electron density and steric accessibility |
Aromaticity Profile | Reduced delocalization compared to full benzofuran | Balances hydrophobic character and conformational flexibility |
Benzofurodil's pharmacological profile holds particular significance for addressing the persistent global burden of cardiovascular diseases (CVDs), which remain the leading cause of mortality worldwide with approximately 17.9 million annual deaths. This burden disproportionately impacts low- and middle-income countries (LMICs), where over 75% of CVD deaths occur, often due to limited access to expensive modern therapeutics and fragmented healthcare infrastructure. Within this context, benzofurodil-like agents offer potential advantages including synthetic accessibility from coal tar derivatives (a cost-effective feedstock) and thermostability profiles potentially suitable for tropical climates without refrigeration – addressing critical limitations of biological cardiovascular agents. Furthermore, its oral bioavailability and hemodynamic dualism (combining inotropic and vasodilatory actions) could simplify treatment regimens in resource-constrained settings where polypharmacy presents adherence challenges. While contemporary cardiovascular drug development has shifted toward molecularly targeted agents, the World Health Organization emphasizes the urgent need for accessible, stable, and multifunctional therapies for heart failure management in LMICs. Benzofurodil's chemical tractability positions it as a template for structural optimization efforts aimed at developing next-generation cardiotonics compatible with global distribution challenges. Pharmaceutical initiatives like Novartis' malaria and sickle cell programs demonstrate how tailored drug development for neglected health challenges can yield substantial impact, suggesting similar approaches could revitalize interest in benzofuran-based cardiovascular agents optimized for accessibility, stability, and affordability [4] [6] [8].
Table 3: Cardiovascular Disease Burden and Drug Accessibility Challenges
Global Health Challenge | Current Statistics | Relevance to Benzofurodil Development |
---|---|---|
Cardiovascular Mortality | 17.9 million deaths/year; 75% in LMICs | Highlights need for accessible cardiotonics |
Treatment Accessibility | 4.5 billion lack essential health service coverage | Emphasizes requirement for low-cost, stable oral therapies |
Health System Limitations | 2 billion experience catastrophic health spending | Supports development of inexpensive synthetic compounds |
Climate Stability Challenges | Increasing temperatures in tropical regions | Underscores need for thermostable drugs avoiding cold chain |
Non-Communicable Disease Focus | NCDs cause 71% global deaths (41 million/year) | Reinforces importance of cardiovascular drug development |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9